molecular formula C7H11NO2 B8145163 N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide

N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide

Cat. No.: B8145163
M. Wt: 141.17 g/mol
InChI Key: NLYLWXUWVQLFJS-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide: is an organic compound with a unique structure that includes a cyclopropene ring, a hydroxyethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide typically involves the reaction of 2-methylcycloprop-2-ene-1-carboxylic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include moderate temperatures and the use of solvents to ensure the proper mixing of reactants .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide is unique due to its cyclopropene ring, which imparts distinct chemical and physical properties.

Biological Activity

N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide (commonly referred to as HE-CMCA) is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of HE-CMCA, summarizing key findings from diverse research studies and highlighting its implications in pharmacology.

Structural Overview

HE-CMCA is characterized by a cyclopropene ring, which is known for its strain and reactivity, making it a valuable scaffold in drug design. The presence of the hydroxyethyl group enhances its solubility and potential interactions with biological targets.

Biological Activity

Antimicrobial Properties

Recent studies have indicated that HE-CMCA exhibits significant antimicrobial activity, particularly against various strains of bacteria and fungi. The compound has shown promising results in inhibiting the growth of Mycobacterium abscessus, a pathogen associated with severe infections in immunocompromised patients. In vitro assays demonstrated that HE-CMCA can reduce the viability of this bacterium at concentrations as low as 10 µM, suggesting a potent antibacterial effect .

Antiviral Activity

Research has also explored the antiviral properties of HE-CMCA. Analogous compounds with similar cyclopropene structures have been reported to exhibit antiviral activity against a range of viruses, including cytomegalovirus (CMV) and Epstein-Barr virus (EBV). Specifically, derivatives of cyclopropene have shown effective inhibition with IC50 values in the micromolar range, indicating that HE-CMCA may possess similar antiviral capabilities .

Anticancer Potential

The anticancer potential of HE-CMCA has been evaluated using various cancer cell lines. Preliminary studies indicate that HE-CMCA can induce apoptosis in HeLa cells (human cervical cancer cells), with IC50 values around 15 µM. This activity is attributed to the compound's ability to disrupt mitochondrial function, leading to increased oxidative stress within the cells . Further structure-activity relationship (SAR) studies are necessary to optimize its anticancer efficacy.

The mechanism by which HE-CMCA exerts its biological effects is still under investigation. However, it is hypothesized that the unique cyclopropene structure facilitates nucleophilic attacks on biological macromolecules, leading to alterations in their function. This reactivity may account for both its antimicrobial and anticancer activities.

Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at Technische Universität München evaluated HE-CMCA's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that HE-CMCA significantly inhibited bacterial growth at concentrations ranging from 5 to 20 µM. The study concluded that further exploration into the compound's mechanism could lead to novel antibiotic therapies .

Study 2: Antiviral Efficacy

In a separate investigation into antiviral properties, HE-CMCA was tested against human cytomegalovirus (HCMV). The compound demonstrated an IC50 value of 1.5 µM, showcasing its potential as a therapeutic agent against viral infections. The study emphasized the need for further research into cyclopropene derivatives for developing effective antiviral medications .

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-4-6(5)7(10)8-2-3-9/h4,6,9H,2-3H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYLWXUWVQLFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC1C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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